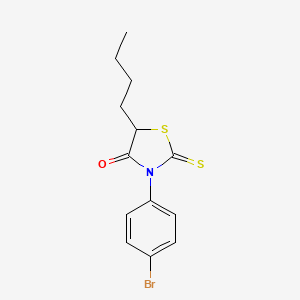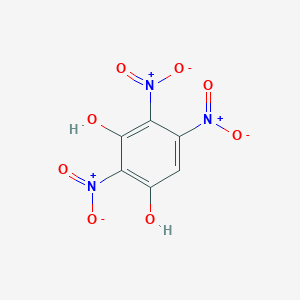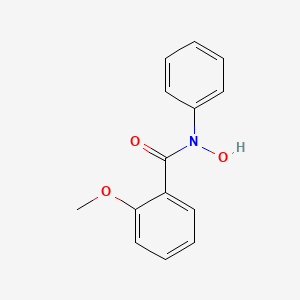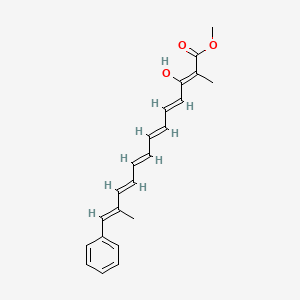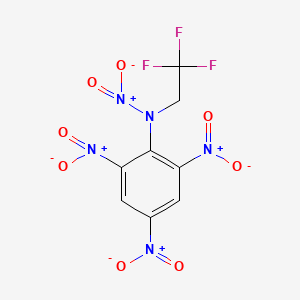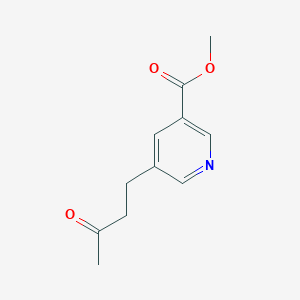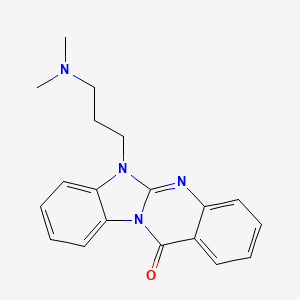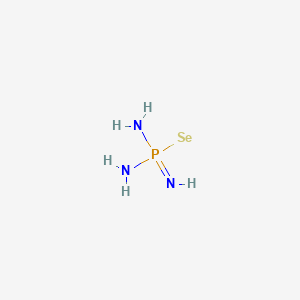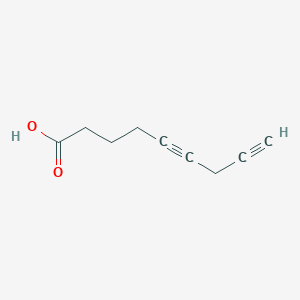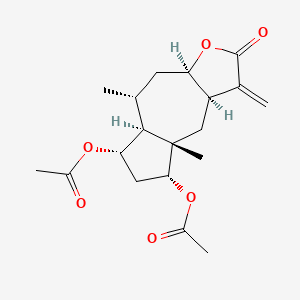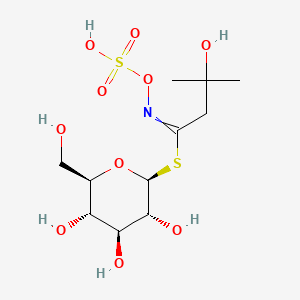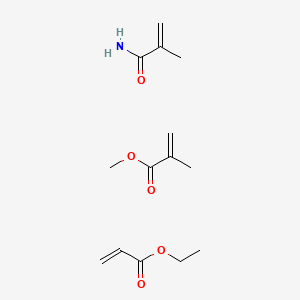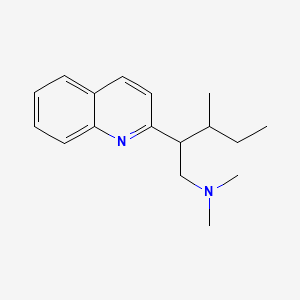
2-(1-sec-Butyl-2-(dimethylamino)ethyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-sec-Butyl-2-(dimethylamino)ethyl)quinoline can be achieved through various methods. One common approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance. The general procedure involves the reaction of an aryl halide with an organoboron reagent in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of quinoline derivatives often employs green and sustainable chemical processes. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are gaining popularity . These methods not only improve the efficiency of the synthesis but also reduce the environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-sec-Butyl-2-(dimethylamino)ethyl)quinoline undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines.
Aplicaciones Científicas De Investigación
2-(1-sec-Butyl-2-(dimethylamino)ethyl)quinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It can be used in the development of new materials and industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(1-sec-Butyl-2-(dimethylamino)ethyl)quinoline involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects. The pathways involved could include signal transduction, gene expression, or metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
2-arylquinoline derivatives: These compounds show selectivity in binding to the estrogen receptor β (ER β), which plays an important role in various biological functions.
Functionalized quinoline motifs: These compounds have been studied for their broad spectrum of bioactivity and therapeutic potential.
Uniqueness
2-(1-sec-Butyl-2-(dimethylamino)ethyl)quinoline is unique due to its specific chemical structure, which imparts distinct properties and potential applications. Its sec-butyl and dimethylamino groups may contribute to its unique reactivity and interactions with biological targets.
Propiedades
Número CAS |
33098-26-9 |
|---|---|
Fórmula molecular |
C17H24N2 |
Peso molecular |
256.4 g/mol |
Nombre IUPAC |
N,N,3-trimethyl-2-quinolin-2-ylpentan-1-amine |
InChI |
InChI=1S/C17H24N2/c1-5-13(2)15(12-19(3)4)17-11-10-14-8-6-7-9-16(14)18-17/h6-11,13,15H,5,12H2,1-4H3 |
Clave InChI |
VOAXJKSJDHYXJG-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(CN(C)C)C1=NC2=CC=CC=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


